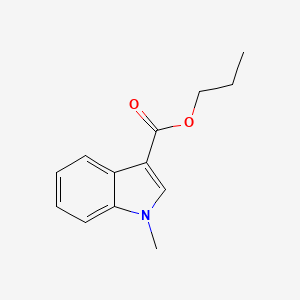
N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine (NCDFMB) is a novel compound synthesized in the laboratory and has been used as a research tool in a variety of scientific studies. NCDFMB has been studied for its potential applications in neuroscience, biochemistry, and physiology. It has been used to investigate the biochemical and physiological effects of various drugs, to study the mechanism of action of certain drugs, and to investigate the pharmacological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine has been used in a variety of scientific research applications. It has been used to investigate the biochemical and physiological effects of various drugs, to study the mechanism of action of certain drugs, and to investigate the pharmacological effects of various compounds. This compound has also been used to investigate the effects of various compounds on the nervous system, as well as to investigate the effects of various compounds on the cardiovascular system. Additionally, this compound has been used to investigate the effects of various compounds on the immune system.
Wirkmechanismus
N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine is a potent inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. This compound is also a potent inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This compound is also a potent inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, this compound is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the body. This compound has been shown to have a variety of effects on the nervous system, including the inhibition of monoamine oxidase and the inhibition of acetylcholinesterase. This compound has also been shown to have a variety of effects on the cardiovascular system, including the inhibition of cyclooxygenase and the inhibition of prostaglandins. Additionally, this compound has been shown to have a variety of effects on the immune system, including the inhibition of cytokines and the inhibition of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine has a number of advantages for use in laboratory experiments. This compound is a potent inhibitor of several enzymes, making it a useful tool for investigating the effects of various compounds on the nervous, cardiovascular, and immune systems. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, this compound has a few limitations for use in laboratory experiments. This compound is a potent inhibitor of several enzymes, which can lead to unintended consequences in laboratory experiments. Additionally, this compound is a relatively new compound, and the full range of its effects is not yet known.
Zukünftige Richtungen
N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine has a number of potential future directions. This compound could be used to investigate the effects of various compounds on the nervous, cardiovascular, and immune systems. This compound could also be used to investigate the effects of various compounds on the metabolism of drugs. Additionally, this compound could be used to investigate the effects of various compounds on the synthesis of neurotransmitters and other biochemical pathways. This compound could also be used to investigate the effects of various compounds on the development and progression of various diseases. Finally, this compound could be used to investigate the effects of various compounds on the behavior of various organisms.
Synthesemethoden
N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Stille reaction, and the Ullmann reaction. The Suzuki coupling reaction is the most common method used for the synthesis of this compound. This reaction involves the coupling of two aryl or vinyl halides with a palladium catalyst. The Stille reaction is another popular method for the synthesis of this compound and involves the coupling of two aryl or vinyl halides with a tin-based reagent. The Ullmann reaction is a less commonly used method for the synthesis of this compound and involves the coupling of two aryl or vinyl halides with a copper-based reagent.
Eigenschaften
IUPAC Name |
N'-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O2/c13-7-3-4-8(20-12(15)16)9(10(7)14)11(17)18-19-5-6-1-2-6/h3-4,6,12H,1-2,5H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBXUBSMAVMJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON=C(C2=C(C=CC(=C2F)F)OC(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CO/N=C(\C2=C(C=CC(=C2F)F)OC(F)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)
![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)
![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)